molecular formula C9H12ClNO B6225428 4-cyclopropoxyaniline hydrochloride CAS No. 2768332-25-6

4-cyclopropoxyaniline hydrochloride

Cat. No. B6225428
CAS RN: 2768332-25-6
M. Wt: 185.7
InChI Key:
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Description

4-Cyclopropoxyaniline hydrochloride (4-CPH) is a cyclic amine that has been widely studied due to its unique chemical and physical properties. 4-CPH is a white, crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 165.6 g/mol and a melting point of 108-112°C. 4-CPH has a variety of applications in scientific research, ranging from synthetic organic chemistry to biochemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-cyclopropoxyaniline hydrochloride is still not fully understood. However, it is believed that the cyclopropyl moiety of 4-cyclopropoxyaniline hydrochloride is responsible for its biological activity. It is thought that the cyclopropyl ring is able to interact with biological molecules, such as enzymes, receptors, and other target molecules, and thus modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyclopropoxyaniline hydrochloride have not been fully elucidated. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-cyclopropoxyaniline hydrochloride has been shown to have an anticonvulsant effect in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

4-cyclopropoxyaniline hydrochloride has several advantages for laboratory experiments. It is easily synthesized, relatively inexpensive, and is soluble in both water and organic solvents. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, it has some limitations, such as its low solubility in some solvents, and its tendency to form dimers, which can interfere with some experiments.

Future Directions

There are many potential future directions for research on 4-cyclopropoxyaniline hydrochloride. For example, further research could be done to elucidate the exact mechanism of action of 4-cyclopropoxyaniline hydrochloride and to develop novel methods for its synthesis. In addition, further studies could be conducted to investigate the pharmacological and toxicological effects of 4-cyclopropoxyaniline hydrochloride and to explore its potential therapeutic applications. Finally, further research could be done to investigate the potential for 4-cyclopropoxyaniline hydrochloride to be used as a therapeutic agent for the treatment of neurological disorders.

Synthesis Methods

Synthesis of 4-cyclopropoxyaniline hydrochloride is typically accomplished through a two-step process. First, the aniline is reacted with acrylonitrile in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces the cyclopropyl amine, which is then reacted with hydrochloric acid to form 4-cyclopropoxyaniline hydrochloride.

Scientific Research Applications

4-cyclopropoxyaniline hydrochloride has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and other compounds, and as a ligand in coordination chemistry. It has also been used in the study of enzyme kinetics and in the development of new drugs. In addition, 4-cyclopropoxyaniline hydrochloride has been used in the study of molecular recognition and molecular recognition-based drug delivery systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-cyclopropoxyaniline hydrochloride can be achieved through a two-step process. The first step involves the synthesis of 4-cyclopropoxyaniline, followed by the conversion of the amine to its hydrochloride salt.", "Starting Materials": [ "Cyclopropylamine", "4-bromoanisole", "Sodium hydride", "Hydrochloric acid", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 4-cyclopropoxyaniline", "a. To a solution of 4-bromoanisole (1.0 g, 5.5 mmol) in dry ethanol (10 mL), add cyclopropylamine (0.5 mL, 6.0 mmol) dropwise at room temperature.", "b. Add sodium hydride (60% dispersion in oil, 0.25 g, 6.0 mmol) to the reaction mixture and stir for 12 hours at room temperature.", "c. Quench the reaction with water (10 mL) and extract the product with diethyl ether (3 x 10 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-cyclopropoxyaniline as a yellow oil (0.8 g, 70%).", "Step 2: Conversion of 4-cyclopropoxyaniline to 4-cyclopropoxyaniline hydrochloride", "a. Dissolve 4-cyclopropoxyaniline (0.5 g, 2.7 mmol) in hydrochloric acid (10 mL, 1 M) and stir for 1 hour at room temperature.", "b. Concentrate the reaction mixture under reduced pressure to obtain 4-cyclopropoxyaniline hydrochloride as a white solid (0.6 g, 95%)." ] }

CAS RN

2768332-25-6

Product Name

4-cyclopropoxyaniline hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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